Benzenesulfonic acid, 4-methyl-, zinc salt
Overview
Description
Synthesis Analysis
The synthesis of 4-methyl-benzenesulfonamides and their zinc complexes has been detailed, highlighting methods that involve the reaction of 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}-benzenesulfamides (H2L) with zinc, using spectroscopic and X-ray diffraction analyses to confirm structures (Koshchienko et al., 2017).
Molecular Structure Analysis
The molecular structure of zinc salts derived from 4-methyl-benzenesulfonamides has been elucidated using techniques such as IR, UV, 1Н NMR spectroscopy, and X-ray diffraction. These analyses have revealed detailed insights into the coordination environment of zinc ions and the overall geometry of these complexes (Koshchienko et al., 2017).
Chemical Reactions and Properties
Research on the chemical reactions and properties of benzenesulfonic acid, 4-methyl-, zinc salt includes studies on photoluminescence and the ability of these compounds to form complex structures with potential applications in materials science. The photoluminescence properties of zinc complexes based on 4-methyl-benzenesulfonamides have been specifically highlighted, showing potential for applications in photoluminescent materials (Koshchienko et al., 2017).
Physical Properties Analysis
The physical properties of benzenesulfonic acid, 4-methyl-, zinc salt complexes, such as their stability, solubility, and crystalline structure, have been investigated to understand their potential industrial applications. Studies have shown these compounds exhibit stable crystalline structures and specific solubility profiles important for their use in catalysis and materials science (Muesmann et al., 2011).
Chemical Properties Analysis
The chemical properties of these zinc salts, including their reactivity and interaction with other chemical species, have been explored through various analytical techniques. These studies contribute to a deeper understanding of how these compounds can be utilized in chemical syntheses and the development of new materials (Muesmann et al., 2011).
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Layered Double Hydroxides : Ogawa and Sugiyama (2009) successfully synthesized Zn-Al layered double hydroxide containing benzenesulfonate through hydrothermal reactions. This process is notable for its simplicity and applicability to a range of layered double hydroxides with different compositions and structures (Ogawa & Sugiyama, 2009).
Second-Order Nonlinear Optics : Anwar, Okada, Oikawa, and Nakanishi (2000) prepared a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts. These salts crystallize into noncentrosymmetric structures, making them relevant for applications in second-order nonlinear optics (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Sulfonylation of Substituted Benzenes : Laidlaw et al. (2002) investigated the sulfonylation of substituted benzenes using Zn-exchanged zeolites. These zeolites showed higher activity than their proton form and are significant for heterogeneously catalyzed reactions in the context of sulfonylation (Laidlaw et al., 2002).
Photoluminescence Properties in Chemistry : A study by Koshchienko et al. (2017) focuses on the synthesis and structural study of 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}benzenesulfonamides and their zinc complexes. These have potential applications due to their photoluminescence properties (Koshchienko et al., 2017).
Photocatalysis : Salavati‐Niasari et al. (2016) synthesized ZnTiO3 ceramics using benzene-1,3,5-tricarboxylic acid as a chelating agent. The study explored the use of these ceramics as photocatalysts in the degradation of pollutants under UV light, demonstrating significant potential in environmental applications (Salavati‐Niasari et al., 2016).
Fluorophores for Zinc(II) Detection : Kimber et al. (2001) conducted a preparative and spectroscopic study of fluorophores for Zinc(II) detection. This research is crucial for understanding the fluorescence characteristics of such fluorophores and their potential applications in detecting Zinc(II) ions (Kimber et al., 2001).
Photodynamic Therapy Applications : Şahal et al. (2018) synthesized and characterized a zinc(II) phthalocyanine complex substituted with a Schiff base containing sulfonamide. Its potential as a photosensitizer in photodynamic therapy applications was highlighted, especially for its photophysical and photochemical properties (Şahal et al., 2018).
Inhibitory Action Against Porphyromonas Gingivalis : Ceruso et al. (2014) synthesized benzenesulfonamides incorporating various scaffolds, demonstrating effective inhibitory action against Porphyromonas gingivalis γ-carbonic anhydrase. This finding is significant in understanding bacterial carbonic anhydrases in the pathogenesis of infectious diseases (Ceruso et al., 2014).
Carbonic Anhydrase Inhibitors : Di Fiore, Maresca, Alterio, Supuran, and De Simone (2011) studied N-substituted benzenesulfonamides as carbonic anhydrase inhibitors, revealing aspects related to their inhibition mechanism. This research contributes to the understanding of these inhibitors in treating diseases involving carbonic anhydrases (Di Fiore et al., 2011).
Safety And Hazards
The safety data sheet for benzenesulfonic acid, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
zinc;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISPIDBWTUCKKH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065456 | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 4-methyl-, zinc salt | |
CAS RN |
13438-45-4 | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc di(toluene-4-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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